3-(5-Bromothiophen-2-yl)acrylaldehyde
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Overview
Description
3-(5-Bromothiophen-2-yl)acrylaldehyde is a heterocyclic compound with the molecular formula C7H5BrOS and a molecular weight of 217.08 g/mol . This compound is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to an acrylaldehyde group. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 5-position of the thiophene ring . The resulting 5-bromothiophene can then undergo a Vilsmeier-Haack reaction with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the acrylaldehyde group .
Industrial Production Methods
Industrial production methods for 3-(5-Bromothiophen-2-yl)acrylaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-yl)acrylaldehyde can undergo various types of chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: 3-(5-Bromothiophen-2-yl)acrylic acid
Reduction: 3-(5-Bromothiophen-2-yl)acryl alcohol
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Scientific Research Applications
3-(5-Bromothiophen-2-yl)acrylaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)acrylaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The bromine atom and the acrylaldehyde group can participate in electrophilic and nucleophilic interactions, respectively, which can modulate the activity of biological molecules . The thiophene ring can also engage in π-π stacking interactions and other non-covalent interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-(5-Chlorothiophen-2-yl)acrylaldehyde: Similar structure but with a chlorine atom instead of bromine.
3-(5-Methylthiophen-2-yl)acrylaldehyde: Similar structure but with a methyl group instead of bromine.
3-(5-Nitrothiophen-2-yl)acrylaldehyde: Similar structure but with a nitro group instead of bromine.
Uniqueness
3-(5-Bromothiophen-2-yl)acrylaldehyde is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution and cross-coupling reactions. The bromine atom also influences the electronic properties of the compound, making it distinct from its analogs with different substituents .
Properties
Molecular Formula |
C7H5BrOS |
---|---|
Molecular Weight |
217.08 g/mol |
IUPAC Name |
(E)-3-(5-bromothiophen-2-yl)prop-2-enal |
InChI |
InChI=1S/C7H5BrOS/c8-7-4-3-6(10-7)2-1-5-9/h1-5H/b2-1+ |
InChI Key |
MDIZUTHDFMNVGH-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(SC(=C1)Br)/C=C/C=O |
Canonical SMILES |
C1=C(SC(=C1)Br)C=CC=O |
Origin of Product |
United States |
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